7-Acetyl-9H-fluorene-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
63715-82-2 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
7-acetyl-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O3/c1-9(17)10-2-4-14-12(6-10)8-13-7-11(16(18)19)3-5-15(13)14/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
QFSBWYHSSACZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 7 Acetyl 9h Fluorene 2 Carboxylic Acid
Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and signal assignments for 7-Acetyl-9H-fluorene-2-carboxylic acid, are not available in the searched scientific literature.
Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons
A specific proton NMR spectrum for this compound could not be located. An analysis would typically involve the assignment of signals corresponding to the six aromatic protons on the fluorene (B118485) ring system, the methylene (B1212753) protons at the C9 position, and the methyl protons of the acetyl group. The carboxylic acid proton would be expected to appear as a broad singlet at a downfield chemical shift.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment
A specific Carbon-13 NMR spectrum for this compound is not publicly available. A complete analysis would require the assignment of all 16 unique carbon signals, including the two carbonyl carbons (from the acetyl and carboxylic acid groups), the twelve aromatic carbons, the C9 methylene carbon, and the acetyl methyl carbon.
Vibrational Spectroscopy for Functional Group Identification and Confirmation (Infrared Spectroscopy)
An experimental infrared spectrum for this compound could not be found. A standard IR analysis would confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. This would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a distinct C=O stretch for the acetyl ketone group, as well as aromatic C-H and C=C stretching vibrations.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-HRMS)
Specific high-resolution mass spectrometry data for this compound, which would confirm its exact molecular weight and elemental composition, is not available in the reviewed literature. Information on its fragmentation patterns under techniques like ESI-HRMS is also unavailable.
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Theoretical and Computational Investigations of 7 Acetyl 9h Fluorene 2 Carboxylic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its geometry, energy, and reactivity. worldscientific.com For fluorene (B118485) derivatives, DFT has been successfully used to investigate their electronic and structural properties. scientific.net
Calculation of Molecular Geometries and Energetics
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For fluorene derivatives, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed for accurate structural optimization. worldscientific.com Studies on substituted fluorenes show that the introduction of functional groups, such as acetyl and carboxylic acid groups, can lead to slight alterations in bond lengths and angles of the core fluorene structure. For instance, in fluorinated fluorene derivatives, C-C bond lengths are maintained at approximately 1.40 Å. indexcopernicus.com The stability of the molecule, indicated by its total energy, is also influenced by these substitutions. For example, fluorinated fluorenes have been shown to be more stable than the parent fluorene molecule. indexcopernicus.com
Interactive Table: Predicted Geometric Parameters for a Generic Substituted Fluorene. This table illustrates typical bond lengths that would be calculated for a fluorene derivative.
| Parameter | Value (Å) |
| C-C (aromatic) | ~1.40 |
| C-C (bridge) | ~1.51 |
| C-H | ~1.09 |
| C=O | ~1.23 |
| C-O (acid) | ~1.36 |
| O-H (acid) | ~0.97 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. worldscientific.com
For fluorene derivatives, the introduction of substituents significantly impacts the HOMO and LUMO energy levels. scientific.net Electron-withdrawing groups, such as the acetyl and carboxylic acid groups in 7-Acetyl-9H-fluorene-2-carboxylic acid, are expected to lower both the HOMO and LUMO energy levels and potentially decrease the HOMO-LUMO gap. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily excited. worldscientific.com The distribution of electron density, visualized through HOMO and LUMO plots, would likely show the HOMO localized on the electron-rich fluorene ring system and the LUMO concentrated on the electron-withdrawing acetyl and carboxyl substituents. This separation of frontier orbitals is characteristic of donor-π-acceptor systems and is important for applications in electronics. chemrxiv.org
Interactive Table: Representative HOMO-LUMO Energies for Substituted Fluorenes. This table provides an example of how substituents affect frontier orbital energies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fluorene (Parent) | -5.8 | -1.9 | 3.9 |
| Electron-Donating Substituted | -5.5 | -1.8 | 3.7 |
| Electron-Withdrawing Substituted | -6.1 | -2.2 | 3.9 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for compound identification and structural elucidation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would be expected in the range of 7-8.5 ppm. Protons on carbons adjacent to the carbonyl groups would be shifted downfield. libretexts.org The acetyl methyl protons would likely appear as a singlet around 2.5-2.7 ppm. The carboxylic acid proton would be a broad singlet at a significantly downfield shift, typically above 10 ppm.
IR Frequencies: DFT calculations can also predict vibrational frequencies. The infrared (IR) spectrum of this compound would be characterized by strong carbonyl stretching frequencies. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ketone C=O stretch is found around 1680-1700 cm⁻¹. The O-H stretch of the carboxylic acid would be a very broad band from 2500-3300 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations would also be present.
Interactive Table: Predicted Key IR Frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Aromatic | C-H stretch | 3000-3100 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Acetyl Group | C=O stretch | 1680-1700 |
| Aromatic | C=C stretch | 1450-1600 |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with a solvent. For a molecule like this compound, MD simulations could explore the rotational freedom of the acetyl and carboxylic acid groups. nih.gov In a solvent, particularly a protic one, the simulations would highlight the formation of hydrogen bonds between the carboxylic acid group and solvent molecules, which can significantly influence the molecule's conformation and properties. nih.govresearchgate.net
Mechanistic Studies of Reaction Pathways Using Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the calculation of transition state structures and reaction energy profiles. researchgate.net For instance, in the synthesis of fluorenone from fluorene, computational studies can elucidate the energetics of the oxidation process. researchgate.net Similarly, for reactions involving this compound, such as esterification of the carboxylic acid or reactions at the acetyl group, computational methods could be used to compare different potential pathways and identify the most energetically favorable route. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorene Derivatives
QSPR models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.gov These models use molecular descriptors—numerical values that encode structural information—to predict properties. For a series of fluorene derivatives, a QSPR model could be developed to predict properties like solubility, partition coefficients, or even electronic properties. researchgate.net Descriptors would include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) calculated using methods like DFT. mdpi.com Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis. nih.gov
Derivatization and Chemical Transformations of 7 Acetyl 9h Fluorene 2 Carboxylic Acid
Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Salt Formation)
The carboxylic acid group at the C2 position is a primary site for derivatization, enabling the molecule's incorporation into larger structures or modification of its solubility and electronic properties.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often achieved through Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of the alcohol as the solvent can drive the equilibrium towards the ester product. masterorganicchemistry.com Alternative methods, including the use of Lewis acid catalysts like bismuth(III) compounds, have also been explored for esterification reactions to avoid the harsh conditions of strong Brønsted acids. rug.nl
Amidation: Amides can be synthesized from the carboxylic acid, typically by first converting the acid to a more reactive acyl chloride or by using coupling agents. The reaction with amines yields the corresponding amide, introducing nitrogen-containing functional groups that can alter the molecule's biological activity and hydrogen-bonding capabilities.
Salt Formation: As a carboxylic acid, 7-Acetyl-9H-fluorene-2-carboxylic acid can react with bases to form carboxylate salts. This transformation significantly increases the aqueous solubility of the compound. For instance, treatment with sodium hydroxide (B78521) would yield the corresponding sodium carboxylate salt. Some fluorene (B118485) derivatives have been shown to exhibit reversible salt formation in acids like sulfuric acid. researchgate.net
Table 1: Representative Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R-NH₂) | Amide |
| Salt Formation | Base (e.g., NaOH, KOH) in a suitable solvent | Carboxylate Salt |
Reactions Involving the Acetyl Group (e.g., Reduction to Alcohol, Oxidation, Condensation Reactions)
The acetyl group at the C7 position, a ketone, offers another site for a variety of chemical transformations.
Reduction to Alcohol: The carbonyl of the acetyl group can be reduced to a secondary alcohol (1-hydroxyethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This conversion changes the electronic nature of the substituent from electron-withdrawing to electron-donating and introduces a chiral center.
Oxidation: While the acetyl group itself is resistant to further oxidation under mild conditions, the methylene (B1212753) bridge (C9) of the fluorene core is susceptible to oxidation, which can lead to the corresponding fluorenone derivative. wikipedia.org Oxidation of fluorene and its derivatives to fluorenone can be achieved using various oxidizing agents, including chromium trioxide (CrO₃) in acetic acid or air oxidation in the presence of a base. google.comresearchgate.net The main oxidation product of fluorenone hydrazone, for example, is 9H-fluorenone. austinpublishinggroup.com
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions, such as the aldol (B89426) condensation, with various aldehydes and ketones. This allows for the extension of the molecule's carbon framework and the formation of α,β-unsaturated ketone systems.
Table 2: Common Transformations of the Acetyl Group
| Reaction Type | Reagents & Conditions | Functional Group Transformation |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ in an appropriate solvent | Acetyl → 1-Hydroxyethyl |
| Oxidation (of Fluorene Core) | CrO₃, Acetic Acid; or O₂, Base (e.g., NaOH) | 9H-Fluorene → 9-Fluorenone |
| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH, LDA) | Acetyl → α,β-Unsaturated Ketone |
Further Functionalization of the Fluorene Ring System
The aromatic fluorene core can be further modified through electrophilic aromatic substitution and reactions at the C9 position.
The methylene bridge of the fluorene ring is a key site for functionalization. The protons at the C9 position are notably acidic (pKa ≈ 22.6 in DMSO) due to the formation of a stable, aromatic fluorenyl anion upon deprotonation. wikipedia.org This anion is a potent nucleophile and readily reacts with a variety of electrophiles, allowing for the introduction of substituents specifically at the C9 position. wikipedia.org Common reactions include alkylation with alkyl halides and condensation reactions. The Knoevenagel condensation, for instance, can be used to form a double bond at the C9 position by reacting the fluorene with an aldehyde, leading to dibenzofulvene derivatives. mdpi.com
Table 3: Functionalization of the Fluorene Ring
| Position | Reaction Type | Reagents & Conditions | Result |
|---|---|---|---|
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Introduction of nitro groups (EWG) |
| 9H-Position | Deprotonation & Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | Introduction of alkyl groups |
| 9H-Position | Knoevenagel Condensation | Aldehyde (R-CHO), Base | Formation of a C9=C double bond (dibenzofulvene) |
Oligomerization and Polymerization Strategies Utilizing this compound as a Monomer
Polyfluorenes are an important class of polymers used in organic electronics due to their favorable electronic and photophysical properties. wikipedia.org The bifunctional nature of this compound makes it a potential monomer for creating novel polymers. The carboxylic acid group can be used for step-growth polymerization reactions like polyesterification or polyamidation. For example, it could be reacted with a diol or a diamine co-monomer to build a polymer chain. Furthermore, the acetyl group and the C9 position offer additional handles for polymerization. The acetyl group could potentially undergo condensation polymerization, while the fluorene ring itself can be polymerized through C-C coupling reactions, typically at the 2 and 7 positions, after suitable modification (e.g., halogenation).
C-C Bond Formation Methodologies for Fluorene Core Modifications
Modern cross-coupling reactions are powerful tools for modifying the fluorene core by forming new carbon-carbon bonds. These reactions typically require the presence of a halogen or triflate group on the aromatic ring. Therefore, this compound would first need to be halogenated (e.g., brominated or iodinated) at other positions on the ring. Once halogenated, it can participate in a variety of cross-coupling reactions. The Sonogashira coupling reaction, for example, has been used to attach substituents to the C-2 and C-7 positions of the fluorene core via ethynyl (B1212043) linkages. mdpi.com Other widely used methods include the Suzuki coupling (with boronic acids) and Heck coupling (with alkenes), which would allow for the introduction of a vast array of aryl, vinyl, and alkyl groups, further expanding the structural diversity of derivatives.
Table 4: C-C Bond Formation Reactions for Fluorene Core Modification
| Reaction Name | Reactant 1 (Fluorene-based) | Reactant 2 | Catalyst System (Typical) |
|---|---|---|---|
| Sonogashira Coupling | Aryl Halide/Triflate | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base |
| Suzuki Coupling | Aryl Halide/Triflate | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Heck Coupling | Aryl Halide/Triflate | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base |
Lack of Specific Research Data on "this compound" Hinders Detailed Analysis of its Applications in Advanced Materials Science
The initial research strategy aimed to gather specific information on the synthesis, properties, and performance of "this compound" in the context of the provided detailed outline. This included its role in creating polymers and oligomers with unique optical and electrical characteristics, its use in the development of pH-responsive fluorescent probes for environmental and chemical monitoring, and its application as a component in OLEDs.
However, the conducted searches yielded general information about the synthesis of various acetyl-9H-fluorenes and fluorene-2-carboxylic acid derivatives, but not the specific "this compound" isomer. The existing literature extensively covers the functionalization of the fluorene core at the C2, C7, and C9 positions to tune its electronic and photophysical properties for applications in materials science. For instance, polyfluorenes are a well-established class of polymers used in OLEDs, and their properties are often modified by introducing different functional groups. Similarly, the carboxylic acid functionality is known to be utilized in the design of fluorescent pH sensors.
The absence of specific studies on "this compound" prevents a detailed and scientifically accurate discussion as mandated by the user's instructions. It is not possible to generate thorough and informative content for each specified section and subsection without concrete research data on this particular compound.
Therefore, this report cannot fulfill the request to generate an English article focusing solely on "this compound" according to the provided outline due to the lack of specific research findings in the public domain. A broader article on functionalized fluorene derivatives in materials science could be produced, but it would not adhere to the strict constraint of focusing exclusively on the specified compound.
Applications of 7 Acetyl 9h Fluorene 2 Carboxylic Acid and Its Derivatives in Advanced Materials Science
Investigation of Charge-Transfer Complex Formation and its Implications for Material Design
Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor molecule. The resulting materials often exhibit unique optical and electrical properties that are not present in the individual components. Fluorene (B118485) derivatives, with their extended π-conjugated system, can act as either electron donors or acceptors, depending on the nature of their substituents. The presence of both an electron-withdrawing acetyl group and a carboxylic acid group in 7-Acetyl-9H-fluorene-2-carboxylic acid suggests its potential as an electron acceptor in CT complexes.
While direct studies on the charge-transfer complex formation of this compound are not extensively documented, research on closely related fluorenone derivatives provides significant insights. For instance, a study on 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid, which features strong electron-withdrawing nitro groups, demonstrated its ability to form 1:1 charge-transfer complexes with the electron donor tetrathiafulvalene (B1198394) (TTF). mdpi.com In these complexes, the molecules arrange in alternating donor and acceptor stacks, facilitating charge transfer. The degree of charge transfer is a critical parameter that influences the material's conductivity, with optimal values often leading to organic metals. mdpi.com
The investigation of such complexes typically involves spectroscopic techniques like UV-Vis and Raman spectroscopy to characterize the charge-transfer bands and quantify the degree of charge transfer. The solvent used during the formation of these complexes can also play a crucial role in the resulting molecular arrangement and the efficiency of the charge transfer.
The implications of charge-transfer complex formation for material design are vast. By carefully selecting the donor and acceptor molecules, it is possible to create materials with tailored electronic and optical properties. For example, materials with strong charge-transfer interactions are promising for applications in organic conductors and near-infrared (NIR) absorbing dyes. The ability to tune the bandgap of these materials by modifying the chemical structure of the fluorene derivative, for instance by altering the substituents, is a key advantage in the development of new functional materials.
Table 1: Characteristics of Charge-Transfer Complexes with Fluorenone Derivatives
| Acceptor Molecule | Donor Molecule | Stoichiometry | Key Findings |
| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Tetrathiafulvalene (TTF) | 1:1 | Formation of alternating donor-acceptor stacks. The degree of charge transfer is influenced by intermolecular interactions such as hydrogen bonding. mdpi.com |
| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene (TTF) | 1:1 | Esterification of the carboxylic acid group was found to impact the crystal packing and the efficiency of the charge transfer. mdpi.com |
| 2,7-Dicyano-4,5-dinitro-9-X-fluorenes | N-Propylcarbazole | 1:1 | These strong fluorene acceptors form 1:1 complexes, exhibiting characteristic charge-transfer bands in the visible and near-IR regions. researchgate.net |
Precursors for the Synthesis of Novel Heterocyclic Fluorene-Based Compounds
The functional groups present in this compound, namely the acetyl and carboxylic acid moieties, provide reactive sites for a variety of chemical transformations. This makes the compound a valuable precursor for the synthesis of more complex, novel heterocyclic systems that incorporate the fluorene scaffold. The integration of heterocyclic rings onto the fluorene core can significantly modify the electronic and photophysical properties of the resulting molecule, leading to materials with enhanced performance in various applications.
The carboxylic acid group at the 2-position can be readily converted into other functional groups, such as esters, amides, or acid chlorides. These transformations are standard in organic synthesis and open up a wide range of possibilities for further reactions. For instance, the acid chloride derivative could be used in Friedel-Crafts acylation reactions to introduce the fluorene moiety into other aromatic systems.
The acetyl group at the 7-position also offers a handle for synthetic modifications. The ketone functionality can undergo reactions such as condensation with hydrazines or amines to form heterocyclic rings like pyrazoles or pyridines, respectively. These reactions would lead to the formation of fused heterocyclic-fluorene systems with extended π-conjugation, which is often desirable for optoelectronic applications.
While specific examples detailing the use of this compound as a precursor are not abundant in the literature, the synthetic utility of both acetyl and carboxylic acid groups on aromatic rings is well-established. For example, the synthesis of various fluorene derivatives often starts from simpler precursors like 9H-fluorene, which is then functionalized through reactions like Friedel-Crafts acetylation to introduce acetyl groups. ruc.dk The resulting acetylfluorene (B8371469) can then be further modified. For instance, 2-acetylfluorene (B1664035) can be oxidized to 9-oxofluorene-2-carboxylic acid, demonstrating the interconversion of these functional groups. researchgate.net
The general synthetic strategies for creating fluorene-based compounds often involve multi-step sequences. For example, the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates has been achieved through a sequence of Michael addition, Robinson annulation, and aromatization reactions. mdpi.com This highlights the versatility of the fluorene system in accommodating various synthetic transformations to build up molecular complexity. Therefore, this compound represents a promising starting material for the construction of a diverse library of fluorene-based heterocyclic compounds with potential applications in materials science.
Table 2: Potential Heterocyclic Systems from this compound
| Reactive Site | Reagent/Reaction Type | Potential Heterocyclic Product (Class) | Potential Applications |
| Carboxylic Acid Group | Thionyl chloride, then an amine | Amide-linked fluorene derivatives | Polymers, liquid crystals |
| Acetyl Group | Hydrazine | Pyrazole-fused fluorene | Organic light-emitting diodes (OLEDs), sensors |
| Acetyl Group | Hydroxylamine | Isoxazole-fused fluorene | Electron-transporting materials |
| Both Groups | Multi-step synthesis | Complex polycyclic aromatic compounds | Advanced electronic materials, molecular switches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
